5H-Pyrido[3,2-b]indole

Catalog No.
S1491792
CAS No.
245-08-9
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrido[3,2-b]indole

δ-Carboline (5H-Pyrido[3,2-b]indole) solves efficiency roll-off in blue OLEDs caused by charge imbalance. Standard carbazole lacks electron mobility, leading to triplet-polaron quenching. With an electron-deficient pyridine and high triplet energy (~3.05 eV), this δ-isomer enables:

  • Bipolar host precursor suppressing TPQ at >45,000 cd/m², ensuring balanced charge transport.
  • Copper(I) TADF ligand enabling high-EQE (>17%) emitters, replacing iridium complexes.

CAS Number

245-08-9

Product Name

5H-Pyrido[3,2-b]indole

IUPAC Name

5H-pyrido[3,2-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7,13H

InChI Key

NSBVOLBUJPCPFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Synonyms

5H-Pyrido[3,2-b]indole

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Purity

≥98%

Package Size

1 g, 5 g

5H-Pyrido[3,2-b]indole (CAS 245-08-9), commonly known as δ-carboline, is a nitrogen-containing fused bicyclic heterocycle widely procured as a specialty building block for organic optoelectronics . Unlike standard carbazole derivatives, δ-carboline features an electron-deficient pyridine ring fused to an indole core, conferring a highly planar structure with bipolar charge-transport characteristics [1]. In industrial and laboratory procurement, it is primarily sourced to synthesize high-triplet-energy host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. Its distinct electronic structure provides a critical balance of hole- and electron-transporting properties, making it a highly effective precursor for next-generation display and lighting technologies requiring high luminance and stability .

Substituting 5H-pyrido[3,2-b]indole with the ubiquitous carbazole or its structural isomer α-carboline severely compromises device performance in high-efficiency blue OLEDs [1]. Standard carbazole lacks the electron-deficient pyridine moiety of δ-carboline, resulting in inferior electron-transport capabilities, charge imbalance, and severe efficiency roll-off at high luminance due to triplet-polaron quenching (TPQ) [2]. Furthermore, substituting with α-carboline alters the spatial orientation of the pyridine nitrogen. In δ-carboline, the nitrogen atom is positioned on the 'outside' of the molecular periphery, enabling enhanced metal coordination (e.g., with copper in TADF complexes) and higher triplet energies [1]. Procurement of the exact δ-isomer is therefore mandatory for applications requiring precise HOMO/LUMO alignment, short exciton lifetimes, and deep-blue emission without catastrophic efficiency degradation at practical operating voltages.

Enhanced Metal Coordination and EQE in Co-deposited Cu(I) Complexes

The structural positioning of the nitrogen atom in δ-carboline provides a distinct coordination advantage over its α-carboline isomer. In a study comparing carboline-based ligands co-deposited with copper(I) iodide (CuI) to form TADF emitters, the δ-carboline derivative (CzBPDCb) achieved a maximum external quantum efficiency (EQE) of 17.5% and a current efficiency of 53.84 cd/A [1]. In stark contrast, the α-carboline analog (CzBPCb) yielded a maximum EQE of only 3.24% and 8.58 cd/A under identical conditions. This 5.4-fold increase in EQE is directly attributed to the δ-carboline's nitrogen atom being located on the outer periphery of the molecule, facilitating highly efficient coordination with CuI that the α-isomer cannot achieve [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE) in CuI co-deposited OLEDs
Target Compound Data17.5% EQE and 53.84 cd/A (CzBPDCb, δ-carboline derivative)
Comparator Or Baseline3.24% EQE and 8.58 cd/A (CzBPCb, α-carboline derivative)
Quantified Difference5.4-fold higher EQE and 6.2-fold higher current efficiency for the δ-carboline derivative
ConditionsCo-deposited CuI complex films in OLED devices

Buyers developing cost-effective, copper-based TADF emitters must specify the δ-carboline isomer to ensure viable device efficiency and proper metal coordination.

Shorter Exciton Lifetime and Reduced Efficiency Roll-Off in Deep Blue TADF OLEDs

When utilized as a donor moiety in blue TADF emitters, δ-carboline significantly outperforms standard carbazole by reducing the singlet-triplet energy gap and shortening the exciton lifetime [1]. Devices utilizing a δ-carboline-based emitter (δ-2CbPN) demonstrated a maximum EQE of 22.5% with excellent color purity (CIE: 0.19, 0.34) [1]. More importantly, δ-carboline host materials (e.g., CzCbPy) maintain high triplet energies (~3.05 eV) that effectively confine excitons, resulting in exceptionally low efficiency roll-off. At a practical luminance of 1000 cd/m², δ-carboline-based devices retained an EQE of 19.2%, whereas traditional carbazole-based systems typically suffer severe degradation due to exciton-polaron quenching [2].

Evidence DimensionTriplet energy and retained EQE at 1000 cd/m²
Target Compound Data~3.05 eV triplet energy; 19.2% EQE retained at 1000 cd/m²
Comparator Or BaselineStandard carbazole hosts (prone to severe triplet-polaron quenching and higher roll-off)
Quantified DifferenceMaintenance of >85% of maximum EQE at practical operating luminance
ConditionsDeep blue TADF OLEDs operating at 1000 cd/m²

Procuring δ-carboline as a precursor is critical for manufacturing commercially viable blue OLEDs that require sustained high efficiency at standard display brightness.

Suppression of Triplet-Polaron Quenching at Ultrahigh Luminance

In blue phosphorescent OLEDs (PhOLEDs), hole accumulation in the emitting layer often leads to catastrophic efficiency loss at high brightness. Incorporating 5H-pyrido[3,2-b]indole into the host matrix (e.g., p2PCB2CZ) optimizes the HOMO energy level to be higher than that of common blue dopants like FIrpic [1]. This precise energy alignment prevents hole trapping on the guest molecules, drastically reducing Triplet-Polaron Quenching (TPQ). Devices utilizing this δ-carboline-based host achieved a maximum luminance of 45,368 cd/m² and an EQE of 19.2%, significantly outperforming conventional host-guest systems that fail to support ultrahigh luminance without severe efficiency degradation [1].

Evidence DimensionMaximum luminance and TPQ suppression
Target Compound Data45,368 cd/m² maximum luminance with 19.2% EQE (p2PCB2CZ host)
Comparator Or BaselineConventional host-guest systems (e.g., DCZppy-FIrpic) with hole-trapping defects
Quantified DifferenceAchievement of ultrahigh luminance (>30,000 cd/m²) while maintaining high EQE
ConditionsBlue PhOLEDs utilizing FIrpic guest emitters

For industrial buyers targeting high-brightness applications like automotive lighting or premium displays, δ-carboline precursors are essential for preventing high-voltage device failure.

Bipolar Host Material Synthesis for Blue PhOLEDs

Due to its ability to align HOMO energy levels and suppress Triplet-Polaron Quenching (TPQ) at ultrahigh luminance (>45,000 cd/m²), 5H-pyrido[3,2-b]indole is a highly targeted precursor for synthesizing bipolar host materials in commercial blue phosphorescent OLEDs[1]. It ensures balanced charge transport and minimal efficiency roll-off at practical operating voltages.

Ligand Design for Cost-Effective Copper-Based TADF Emitters

The specific 'outward-facing' nitrogen atom of the δ-carboline isomer makes it an exceptionally efficient coordinating ligand for co-deposition with copper(I) iodide[2]. It is highly recommended for R&D and pilot-scale procurement aimed at replacing expensive iridium-based dopants with cost-effective, high-EQE (>17%) copper-based TADF complexes.

Donor Moieties for Deep-Blue TADF Emitters

5H-pyrido[3,2-b]indole is an ideal building block for constructing deep-blue TADF emitters. Its high triplet energy (~3.05 eV) and ability to minimize singlet-triplet splitting result in shorter exciton lifetimes and improved color purity compared to traditional carbazole donors, making it a critical material for next-generation display technologies [3].

XLogP3

2.4

Other CAS

245-08-9

Wikipedia

5H-Pyrido[3,2-b]indole

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